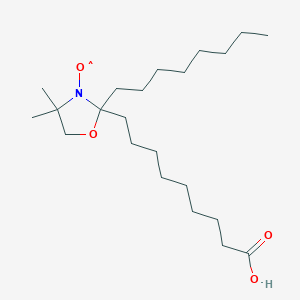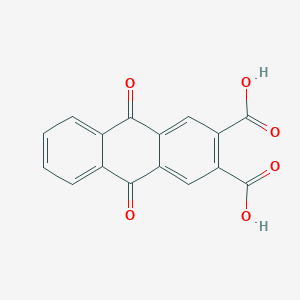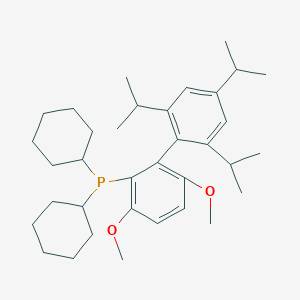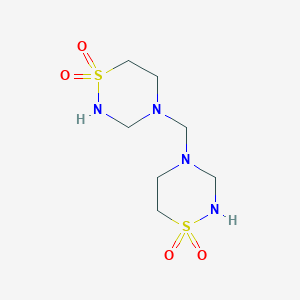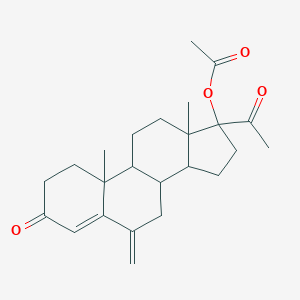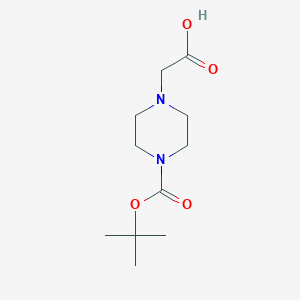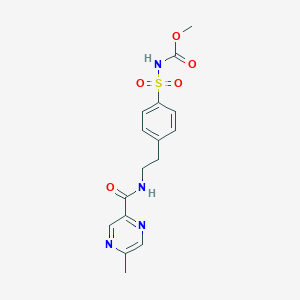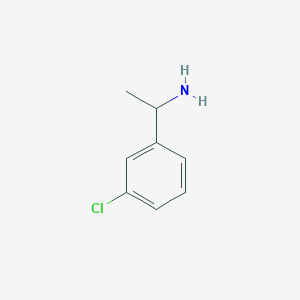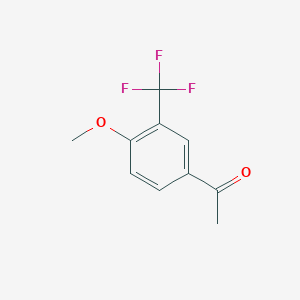
4'-Methoxy-3'-(trifluoromethyl)acetophenone
Descripción general
Descripción
4’-Methoxy-3’-(trifluoromethyl)acetophenone is an organic compound . It is also referred to as 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular formula of 4’-Methoxy-3’-(trifluoromethyl)acetophenone is C10H9F3O2 . Its molecular weight is 218.18 . The InChI code is 1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
4’-Methoxy-3’-(trifluoromethyl)acetophenone is a solid powder at ambient temperature . It has a boiling point of 56-61°C .Aplicaciones Científicas De Investigación
Organic Synthesis
4’-Methoxy-3’-(trifluoromethyl)acetophenone: is a valuable intermediate in organic synthesis. Its trifluoromethyl group is particularly important for introducing fluorine into target molecules, which can significantly alter the chemical and physical properties of these compounds. This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of numerous drugs. Its methoxy and trifluoromethyl groups are often found in molecules with enhanced metabolic stability and biological activity. It’s used in the development of new medicinal compounds with potential applications in treating various diseases .
Material Science
The unique electronic properties of 4’-Methoxy-3’-(trifluoromethyl)acetophenone make it suitable for use in material science, particularly in the development of organic semiconductors and other electronic materials. The electron-withdrawing trifluoromethyl group can improve the electron transport properties of these materials .
Catalysis
This compound is also explored in catalysis research. Its structural features allow it to act as a ligand, which can bind to metals and form catalysts for various chemical reactions. These catalysts can be used to accelerate reactions in a more environmentally friendly and efficient manner .
Agrochemical Development
In the field of agrochemicals, 4’-Methoxy-3’-(trifluoromethyl)acetophenone is used to create new pesticides and fungicides. The introduction of the trifluoromethyl group into agrochemical compounds can lead to products with improved efficacy and reduced environmental impact .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference material in analytical chemistry. It helps in the calibration of instruments and the development of analytical methods for detecting and quantifying similar organic compounds .
Safety and Hazards
The compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Mode of Action
It is known that trifluoromethylbenzenes, a class of compounds to which this molecule belongs, can interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
One study mentions the use of a similar compound, (trifluoromethyl)acetophenone, in the stabilization of endosomal-toll-like receptor trl8, suggesting potential involvement in immune response pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the compound is a solid powder at room temperature , suggesting that it may be stable under a range of conditions.
Propiedades
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSWLOUSQWWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379500 | |
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3'-(trifluoromethyl)acetophenone | |
CAS RN |
149105-10-2 | |
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methoxy-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


